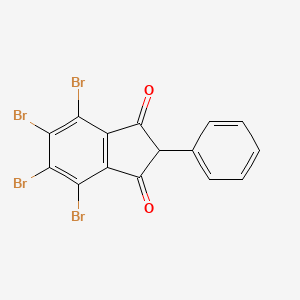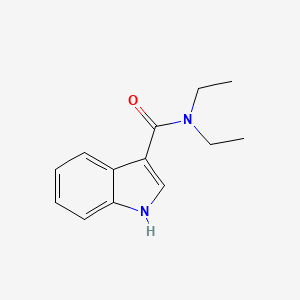
4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione
描述
4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Brominated Indanedione (BID) and is a derivative of indanedione. It has been widely researched for its use in forensic science as a presumptive test for bloodstains. However, recent studies have also explored its potential use in other fields such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione involves the reaction between the compound and the heme group in hemoglobin. The bromine atoms in the compound react with the iron atom in the heme group, resulting in the formation of a complex that absorbs light in the visible spectrum. This complex produces the characteristic purple color that is observed in the presence of blood.
Biochemical and Physiological Effects
While 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is primarily used in forensic science, recent studies have explored its potential use in medicine. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is its ease of use as a presumptive test for bloodstains. The test is simple, quick, and can be performed on a wide range of surfaces. However, the test has limitations in that it is not specific to human blood and can produce false positives in the presence of other substances such as bleach and rust.
未来方向
There are several future directions for the research of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione. One potential area of research is the development of more specific and sensitive tests for the detection of bloodstains. Another area of research is the exploration of the compound's potential use in medicine, particularly in the treatment of inflammatory diseases and cancer. Additionally, the compound's potential use in agriculture and environmental science should also be explored, particularly in the development of new pesticides and herbicides. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. While it is primarily used in forensic science as a presumptive test for bloodstains, recent studies have explored its potential use in medicine, agriculture, and environmental science. The compound's ease of use and potential applications make it an exciting area of research for the future.
科学研究应用
The primary application of 4,5,6,7-tetrabromo-2-phenyl-1H-indene-1,3(2H)-dione is in forensic science. It is used as a presumptive test for the presence of bloodstains on various surfaces. The compound reacts with the hemoglobin in blood to produce a characteristic purple color, which is easily visible to the naked eye. This test is commonly used in crime scene investigations and has proven to be a reliable and effective method for detecting bloodstains.
属性
IUPAC Name |
4,5,6,7-tetrabromo-2-phenylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br4O2/c16-10-8-9(11(17)13(19)12(10)18)15(21)7(14(8)20)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCMLHCBZIFQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-thioxo-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3484447.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3484478.png)
![2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
![5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3484499.png)
![N-[4-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B3484506.png)
![N-[(4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B3484511.png)
![2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B3484519.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3484520.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)
![2-[3-(4-isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3484538.png)

